molecular formula C8H11N3O4S B13578703 5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid

5-((Tert-butoxycarbonyl)amino)-1,2,4-thiadiazole-3-carboxylic acid

Cat. No.: B13578703
M. Wt: 245.26 g/mol
InChI Key: ZHRGJAVJGUWRCD-UHFFFAOYSA-N
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Description

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency, yield, and cost-effectiveness. This might include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.

    Oxidized and Reduced Derivatives: Depending on the reagents and conditions, various oxidized and reduced derivatives of the thiadiazole ring can be formed.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazole-3-carboxylic acid is unique due to its specific structure, which combines the thiadiazole ring with a Boc-protected amino group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)10-6-9-4(5(12)13)11-16-6/h1-3H3,(H,12,13)(H,9,10,11,14)

InChI Key

ZHRGJAVJGUWRCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C(=O)O

Origin of Product

United States

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